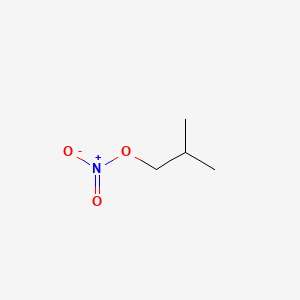

Isobutyl nitrate

Übersicht

Beschreibung

Isobutyl nitrate is an organic nitrate compound with the chemical formula C₄H₉NO₃ . It is a colorless liquid with a characteristic fruity odor. This compound is known for its volatility and is used in various industrial applications. This compound is distinct from isobutyl nitrite, which is often used as a recreational inhalant.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isobutyl nitrate can be synthesized through the nitration of isobutyl alcohol. The process involves the reaction of isobutyl alcohol with a nitrating agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to prevent decomposition and ensure a high yield of the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of isobutyl alcohol with nitric acid. The reaction is conducted in the presence of a catalyst, often sulfuric acid, to enhance the reaction rate and efficiency. The mixture is then distilled to separate the this compound from other by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: It can be reduced to isobutyl alcohol under specific conditions.

Substitution: this compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Products may include isobutyl aldehyde and isobutyric acid.

Reduction: The primary product is isobutyl alcohol.

Substitution: Depending on the nucleophile, products can vary widely.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

Isobutyl nitrate is synthesized by reacting isobutyl alcohol with sodium nitrite in dilute sulfuric acid. It is a colorless to pale yellow liquid with a boiling point of 66–67 °C and a flash point of –21 °C. Its density is approximately 0.87 g/mL, and it has limited solubility in water, gradually decomposing upon contact .

Psychoactive Effects

This compound is commonly used as an inhalant for its psychoactive effects, particularly among specific demographics such as men who have sex with men. It acts as a vasodilator, providing a rapid "rush" sensation that enhances sexual excitement and pleasure . Studies have indicated that the compound can increase locomotor activity in animal models, suggesting potential dopaminergic effects on the central nervous system .

Immunological Research

Research has shown that exposure to this compound can compromise immune function. Inhalation studies on mice indicated a significant reduction in macrophage tumoricidal activity due to exposure, which persisted even after exposure ceased. The compound appears to stimulate the production of tumor necrosis factor-alpha, which may be linked to increased susceptibility to infections and cancers like Kaposi's sarcoma among HIV-positive individuals .

Environmental Chemistry

This compound has been studied for its role in atmospheric chemistry as an organic nitrate. It participates in reactions that influence the removal of nitrogen oxides (NOx) from the atmosphere, contributing to secondary organic aerosol formation and impacting air quality .

Minor Uses

In addition to its primary applications, this compound serves as an intermediate in the synthesis of aliphatic nitrites and finds use in products such as nail polish removers and video head cleaners. Its volatility also makes it suitable for certain fuel applications and jet propellants .

Case Study 1: Recreational Use and Health Risks

A notable case study highlighted the health risks associated with recreational use of this compound. Users reported symptoms of methemoglobinemia following inhalation, leading to hypoxia and other serious health issues. This underscores the importance of understanding both the psychoactive effects and potential toxicological impacts of the compound .

Case Study 2: Immunosuppression in Animal Models

In another study focusing on immunosuppression, mice exposed to this compound showed compromised immune responses, specifically in macrophage function. This finding raises concerns about the long-term health effects of repeated exposure, particularly among populations that may use it recreationally or occupationally .

Wirkmechanismus

Isobutyl nitrate acts primarily as a vasodilator. It releases nitric oxide upon decomposition, which then activates the enzyme guanylate cyclase in smooth muscle cells. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, causing relaxation of the smooth muscles and dilation of blood vessels. This mechanism is similar to that of other organic nitrates.

Vergleich Mit ähnlichen Verbindungen

Isobutyl Nitrite: Often confused with isobutyl nitrate, isobutyl nitrite is used as a recreational inhalant and has different chemical properties and applications.

Amyl Nitrite: Another organic nitrite used medically for its vasodilatory effects.

Butyl Nitrite: Similar in structure and function to isobutyl nitrite but with a different alkyl group.

Uniqueness: this compound is unique in its specific applications in industry and research. Its distinct chemical structure and properties make it suitable for use as a solvent and reagent in organic synthesis, as well as a fuel additive. Unlike isobutyl nitrite, it is not commonly used as a recreational drug.

Biologische Aktivität

Isobutyl nitrate (IBN) is an organic compound with significant biological activity, primarily studied for its effects on various physiological systems. This article reviews the pharmacokinetics, mutagenicity, and potential health impacts of this compound, drawing from diverse research sources.

Pharmacokinetics

The pharmacokinetics of this compound have been investigated in several studies. In male Sprague-Dawley rats, inhalation and intravenous infusion studies revealed that IBN has a half-life of approximately 1.3 minutes and a volume of distribution of 5.8 L/kg . After intravenous administration, IBN is almost entirely metabolized to isobutyl alcohol (98% conversion), which has a half-life of about 5.3 minutes post-infusion . These rapid metabolic processes suggest that IBN may exert its biological effects quickly following exposure.

Mutagenicity and Genotoxicity

This compound exhibits mutagenic properties, as evidenced by its performance in the Salmonella mutagenicity assay. Studies have shown dose-dependent increases in mutant frequency in mouse lymphoma cells exposed to IBN, indicating its potential to cause genetic mutations . Furthermore, in vitro studies using primary lung cells demonstrated that exposure to IBN resulted in significant DNA fragmentation, highlighting its genotoxic potential .

Immune System Effects

Research indicates that IBN may adversely affect the immune system. Chronic exposure has been associated with decreased lymphocyte and macrophage counts, which are crucial for immune defense . Additionally, tissue-dependent alterations in cancer-related gene expression were observed in mice exposed to inhalant nitrites, including increased expression of vascular endothelial growth factor (VEGF), which is linked to tumor growth and angiogenesis .

Case Studies and Clinical Observations

Several case studies illustrate the health risks associated with this compound use:

- Acute Toxicity : A case study reported severe adverse effects following the recreational use of IBN, including respiratory distress and neurological symptoms such as seizures and memory lapses .

- Chronic Exposure : Long-term inhalation exposure in laboratory settings has shown significant alterations in liver enzyme activities, which may have implications for liver function and overall metabolism .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Analyse Chemischer Reaktionen

Reaction with Hydroxyl Radicals (OH)

The primary reaction of IBN involves its oxidation by hydroxyl radicals (OH), a critical atmospheric pathway. The reaction proceeds via hydrogen abstraction, leading to the formation of isobutanal and other products. Key findings include:

Rate Constant

The temperature-dependent rate constant is expressed as:

(This equation applies over ) .

Product Yields

-

Secondary Products : Decomposition of intermediate radicals produces nitrogen oxides (NOx) and additional carbonyl compounds .

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Rate Constant at 298 K | |

| Activation Energy (Ea) | |

| Tropospheric Lifetime | ~4.5 days |

Thermal Decomposition

IBN undergoes thermal decomposition, particularly under heating or exposure to light. Key pathways include:

-

Pyrolytic Cleavage : Produces nitrogen oxides (NO, NO₂) and isobutanol .

-

Photochemical Breakdown : UV exposure enhances decomposition, with quantum yields dependent on wavelength .

Table 2: Decomposition Products

| Product | Conditions |

|---|---|

| NOx | Heating (>150°C) |

| Isobutanol | Thermal cleavage |

| Aldehydes | Photochemical pathways |

Environmental Fate and Reactivity

IBN’s reactivity with OH radicals dominates its atmospheric chemistry. The reaction’s temperature dependence and branching ratios determine its environmental impact:

-

Atmospheric Lifetime : Shorter lifetimes (days) compared to other alkyl nitrates due to rapid OH-mediated degradation .

-

NOx Recycling : Decomposition releases NOx, contributing to tropospheric ozone chemistry .

Table 3: Comparative Reactivity with Other Alkyl Nitrates

| Compound | Rate Constant (298 K) | Relative Reactivity |

|---|---|---|

| n-Butyl nitrate | 3.6× higher | |

| Isobutyl nitrate | Baseline | |

| n-Pentyl nitrate | 45× higher |

Health and Toxicological Relevance

While IBN’s primary reactivity is atmospheric, its decomposition products (e.g., NOx, aldehydes) may pose health risks:

Eigenschaften

IUPAC Name |

2-methylpropyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNXFUZKZLXPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202655 | |

| Record name | Isobutyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-29-3 | |

| Record name | Isobutyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356EF349VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.